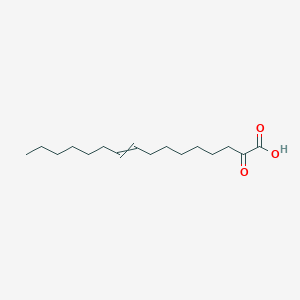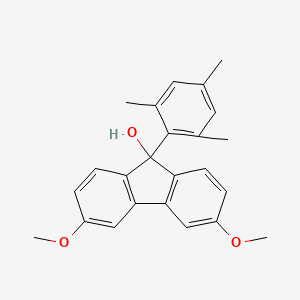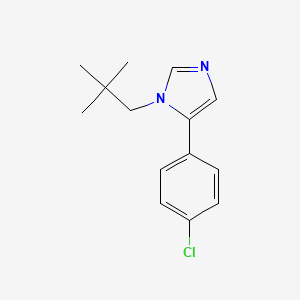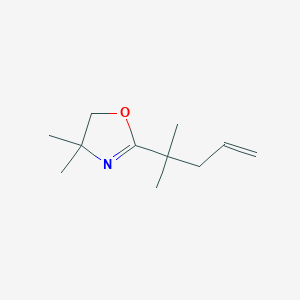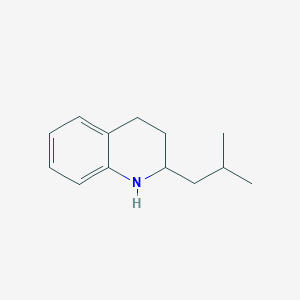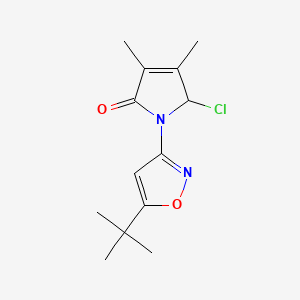![molecular formula C20H20N2O2 B14294153 N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline CAS No. 113687-28-8](/img/structure/B14294153.png)
N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline is a chemical compound with the molecular formula C20H20N2O2 and a molecular weight of 320.385 g/mol It is known for its unique structure, which includes a nitrophenyl group and a hexatrienyl chain attached to an aniline derivative
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline typically involves a series of organic reactions. One common method includes the aldol condensation reaction, where benzaldehyde derivatives react with acetone in the presence of a base such as sodium hydroxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and kinetics. In biology, it may be used in the development of fluorescent probes due to its conjugated system, which can exhibit fluorescence properties . In medicine, it has potential applications in drug development, particularly in the design of molecules with specific biological activities. Industrially, it can be used in the synthesis of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline can be compared to other similar compounds such as N,N-Dimethylaniline and 4-Nitroaniline. While these compounds share some structural similarities, the presence of the hexatrienyl chain and the specific arrangement of functional groups in this compound gives it unique chemical properties and reactivity . This uniqueness makes it particularly valuable in certain research and industrial applications.
Eigenschaften
CAS-Nummer |
113687-28-8 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trienyl]aniline |
InChI |
InChI=1S/C20H20N2O2/c1-21(2)19-13-9-17(10-14-19)7-5-3-4-6-8-18-11-15-20(16-12-18)22(23)24/h3-16H,1-2H3 |
InChI-Schlüssel |
IMMFXFFNOAJFDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


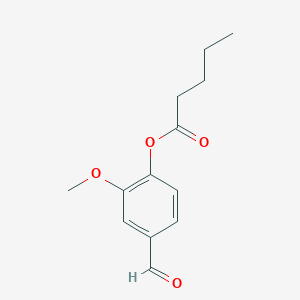

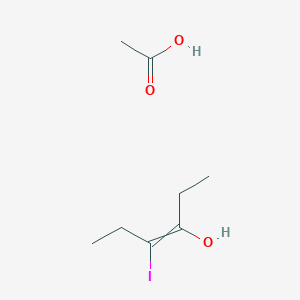
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)

![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
